molecular formula C7H11N3 B2417840 (4-cyclopropyl-1H-pyrazol-3-yl)methanamine CAS No. 1781192-05-9

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B2417840
CAS No.: 1781192-05-9
M. Wt: 137.186
InChI Key: RVPCCFVGEIKVOK-UHFFFAOYSA-N
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Description

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine ( 1781192-05-9) is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This pyrazole derivative, characterized by a cyclopropyl substituent and an aminomethyl functional group, serves as a valuable building block in medicinal chemistry and pharmaceutical research . The compound's structure aligns with scaffolds used in developing kinase inhibitors, which are crucial for investigating signaling pathways involved in various disease areas . As a versatile synthetic intermediate, it can be utilized in the discovery and synthesis of novel therapeutic agents. This product is intended for research purposes only and is not for human use. Researchers can order this compound from various chemical suppliers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclopropyl-1H-pyrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-3-7-6(4-9-10-7)5-1-2-5/h4-5H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCCFVGEIKVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NN=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781192-05-9
Record name (4-cyclopropyl-1H-pyrazol-3-yl)methanamine
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The 4 Cyclopropyl 1h Pyrazol 3 Yl Methanamine Scaffold: Research Context and Structural Features

Rationale for Investigation of the (4-cyclopropyl-1H-pyrazol-3-yl)methanamine Framework

The scientific interest in the this compound scaffold is not arbitrary but is founded on the well-established properties of its constituent chemical moieties: the pyrazole (B372694) ring and the cyclopropyl (B3062369) group.

The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery. researchgate.net This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a common feature in numerous pharmacologically active compounds. globalresearchonline.netbldpharm.com Its prevalence in approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity agent rimonabant, underscores its therapeutic potential. bldpharm.com Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. pharmint.net The aromatic nature of the pyrazole ring and its ability to participate in various molecular interactions make it a versatile building block for designing new drugs. globalresearchonline.net

The incorporation of a cyclopropyl group into drug candidates is a strategic approach often employed by medicinal chemists to enhance a molecule's pharmacological profile. nih.gov The unique structural and electronic properties of the three-membered ring can confer several advantages. For instance, the cyclopropyl group can increase the metabolic stability of a compound by blocking potential sites of oxidation. nih.gov It can also enhance potency and modulate the lipophilicity of a molecule, which can in turn improve its permeability across biological membranes, such as the blood-brain barrier. nih.gov In some cases, the replacement of a methyl group with a cyclopropyl group has been shown to significantly improve the pharmacokinetic properties of a compound. semanticscholar.org

The combination of the biologically active pyrazole core with the pharmacokinetically favorable cyclopropyl group provides a strong rationale for the investigation of the this compound framework as a potential scaffold for the development of new therapeutic agents.

Structural Analogs and Isomers within the Cyclopropyl-Pyrazolylmethanamine Class

The this compound scaffold is part of a broader class of related compounds that includes various structural analogs and isomers. These related molecules, which feature different substitution patterns on the pyrazole ring or additional functional groups, are instrumental in structure-activity relationship (SAR) studies. Such studies help researchers understand how modifications to the chemical structure affect the biological activity of the compounds.

Below is a table detailing some of the structural analogs and isomers of this compound, along with their respective research contexts.

Compound NameCAS NumberMolecular FormulaResearch Context/Significance
This compound1781192-05-9C₇H₁₁N₃A key building block in the synthesis of more complex molecules for medicinal chemistry research.
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine1257879-02-9C₇H₁₁N₃An isomer of this compound, used in the synthesis of antimicrobial and antiproliferative agents. nih.govnih.gov
(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine1432032-13-7C₈H₁₃N₃A methylated analog, investigated for its potential role in the development of novel therapeutic compounds. bldpharm.comuni.lu
[1-(4-nitro-1H-pyrazol-3-yl)cyclopropyl]methanamine2228283-83-6C₇H₁₀N₄O₂A nitrated analog, potentially synthesized for evaluation in various biological assays, with nitro groups often being explored for their impact on activity. chemsrc.comacademicstrive.com
4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amineNot availableC₁₆H₂₁N₅O₂A more complex derivative investigated as a potent inhibitor of Transforming Growth Factor-β (TGF-β) Type I receptor (ALK5), which is implicated in fibrotic diseases and cancer. nih.govdocumentsdelivered.com

An in-depth examination of the synthetic approaches for this compound and its analogs reveals a variety of chemical strategies. The construction of this molecule can be deconstructed into two primary challenges: the formation of the core pyrazole ring, often substituted with a cyclopropyl group, and the subsequent introduction of the methanamine side chain. This article explores the principal methodologies employed for the synthesis of the pyrazole heterocycle and the functionalization required to produce the target compound.

Biological Activity and Mechanistic Underpinnings of 4 Cyclopropyl 1h Pyrazol 3 Yl Methanamine Analogs

Identification and Validation of Biological Targets

The identification of specific biological targets is a critical first step in understanding the therapeutic potential of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine analogs. The pyrazole (B372694) moiety is a well-established hinge-binding motif for protein kinases, making this enzyme family a primary focus of investigation. mdpi.com Initial target discovery often employs high-throughput screening (HTS) of compound libraries against panels of kinases or other enzymes. nih.gov For instance, HTS was instrumental in identifying the initial hits for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors. nih.gov

Virtual screening and molecular docking are also powerful computational techniques used to predict the binding of pyrazole derivatives to the active sites of potential targets, such as Discoidin Domain Receptor 1 (DDR1). nih.gov These in silico methods are followed by biological validation. Target engagement and selectivity can be confirmed in cellular systems using techniques like photoaffinity labeling. nih.gov

Validation of these identified targets is achieved through a combination of in vitro and cellular assays. Enzymatic assays are used to determine the direct inhibitory activity of the compounds, yielding metrics such as IC50 values. nih.gov Cellular assays then confirm that this enzymatic inhibition translates to a functional effect in a biological context, such as the inhibition of cancer cell proliferation or the induction of apoptosis. nih.gov For example, the validation of Aurora kinases as targets for the pyrazol-4-yl urea compound AT9283 was confirmed by observing a polyploid cellular phenotype, a known result of Aurora B kinase inhibition. acs.org

Enzymatic and Receptor Modulation Profiles

Analogs based on the cyclopropyl-pyrazole scaffold have been shown to modulate the activity of several important classes of enzymes and receptors.

The primary mechanism of action for many pyrazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. nih.gov These compounds typically act as ATP-competitive inhibitors.

Discoidin Domain Receptors (DDRs): DDR1, a receptor tyrosine kinase activated by collagen, is a target for anticancer therapy. nih.gov Pyrazole-containing derivatives have been developed as potent DDR1 inhibitors. One representative compound from a series of 4-amino-1H-pyrazolo[3,4-d]pyrimidines, compound 6c , suppressed DDR1 kinase activity with an IC50 value of 44 nM. nih.gov Another novel pyrazolo[3,4-d]pyridazinone derivative, Compound 2 , showed a potent DDR1 inhibition profile with an IC50 of 10.6 nM and demonstrated excellent selectivity against a panel of 430 other kinases. nih.gov

Anaplastic Lymphoma Kinase (ALK) and ROS1: ALK is a receptor tyrosine kinase whose aberrant activation drives several cancers. researchgate.net Pyrazole-based inhibitors have been designed to target ALK. Compound 51 , a pyrazole derivative, showed remarkable inhibition of ROS1 (IC50 < 0.5 nM) and also potently suppressed the proliferation of cells expressing EML4-ALK. researchgate.net

Other Kinases: The versatility of the pyrazole scaffold allows it to be adapted to inhibit other kinases. The multitargeted inhibitor AT9283 potently inhibits Aurora A (IC50 = 3 nM) and Aurora B (IC50 = 31 nM) and also shows activity against Janus kinase 2 (JAK2) and Abl (T315I). acs.org The cyclopropyl (B3062369) moiety on the pyrazole ring has been specifically incorporated into inhibitors targeting Cyclin-Dependent Kinases (CDKs), leading to compounds with excellent cellular activity against CDK16 (EC50 values of 33.0–124.0 nM). mdpi.com

Compound Class/ExampleTarget KinaseInhibitory Concentration (IC50/EC50)Reference
4-amino-1H-pyrazolo[3,4-d]pyrimidin (6c)DDR144 nM nih.gov
Pyrazolo[3,4-d]pyridazinone (Compound 2)DDR110.6 nM nih.gov
Pyrazole derivative (51)ROS1< 0.5 nM researchgate.net
Pyrazol-4-yl urea (AT9283)Aurora A3 nM acs.org
Pyrazol-4-yl urea (AT9283)Aurora B31 nM acs.org
5-cyclopropyl-1H-pyrazole-3-amine derivative (43d)CDK1633 nM (EC50) mdpi.com

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov A high-throughput screening and subsequent medicinal chemistry program led to the discovery of LEI-401 , a potent and selective brain-active NAPE-PLD inhibitor. nih.gov While not a direct this compound analog, its structure contains a related methylcyclopropyl group and demonstrates that pyrazole-like scaffolds can be optimized for potent inhibition of this phospholipase. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these compounds. researchgate.net

The influence of this compound analogs on ion channels such as the Ryanodine Receptor is not extensively documented in current literature. However, the broader class of pyrazole derivatives has been shown to interact with other receptor systems. Notably, diaryl-pyrazole derivatives have been developed as potent antagonists of the cannabinoid 1 (CB1) receptor. nih.gov These studies revealed that specific substitutions on the pyrazole ring are required for potent and selective CB1 receptor antagonism. nih.gov This suggests that while activity on Ryanodine receptors is unconfirmed for the cyclopropyl-pyrazole scaffold, the core structure has the potential to be adapted to modulate various receptor types.

Ligand-Target Binding Kinetics and Thermodynamics

Understanding the complete pharmacological profile of an inhibitor requires looking beyond simple affinity (IC50 or KD) to its binding kinetics (association and dissociation rates, kon and koff) and thermodynamic properties (changes in enthalpy, ΔH, and entropy, ΔS). nih.govnih.gov Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for measuring these parameters. nih.govnih.gov

SPR can directly measure the association and dissociation rate constants of an inhibitor with its target kinase. nih.govbioradiations.com ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov

A study of pyrazole derivatives binding to p38 MAP kinase using Biacore technology (an SPR-based method) combined with a van't Hoff analysis provided a detailed thermodynamic characterization. researchgate.net The findings revealed a strong correlation between the dissociation constant (KD) and the inhibitory concentration (IC50). However, the study also highlighted that there was no simple correlation between a compound's IC50 and its kinetic (kon, koff) or thermodynamic (ΔH, ΔS) parameters. researchgate.net This demonstrates that potent inhibition can be achieved through various combinations of kinetic and thermodynamic profiles, a key insight for rational drug design. researchgate.net For instance, a very slow off-rate (residence time) can lead to sustained target inhibition in vivo, which may not be predicted by affinity alone. nih.gov

ParameterDescriptionSignificance in Drug DesignMeasurement Technique
KD (Dissociation Constant) A measure of binding affinity; the concentration of ligand at which half the target protein is occupied.Indicates the potency of the inhibitor. Lower KD means higher affinity.ITC, SPR
kon (Association Rate) The rate at which the inhibitor binds to the target.Contributes to how quickly the inhibitory effect is established.SPR
koff (Dissociation Rate) The rate at which the inhibitor dissociates from the target. Also known as residence time.A slow koff can lead to prolonged target engagement and durable pharmacological effect.SPR
ΔH (Enthalpy Change) The heat released or absorbed during binding, reflecting changes in bonding (e.g., hydrogen bonds).Provides insight into the nature of the binding forces. Can be used to guide SAR.ITC
ΔS (Entropy Change) The change in disorder of the system upon binding, reflecting effects like hydrophobic interactions and conformational changes.Helps to understand the overall thermodynamics of binding.ITC (calculated)

Cellular Pathway Perturbations and Downstream Signaling

The modulation of specific enzymes and receptors by this compound analogs leads to distinct perturbations of intracellular signaling pathways.

ALK Signaling: ALK activation triggers several downstream pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT cascades, which promote cell survival and proliferation. researchgate.netnih.gov Inhibition of ALK by pyrazole-based compounds leads to a blockade of these signals, evidenced by reduced phosphorylation of key downstream proteins like AKT and ERK1/2. researchgate.net Furthermore, ALK signaling can prime the DNA Damage Response (DDR) pathway through the phosphorylation of ATR and CHK1. nih.gov Consequently, ALK inhibition can disrupt this process, potentially sensitizing cells to other therapeutic agents. nih.gov

DDR1 Signaling: Inhibition of DDR1 has been shown to potently block the expression of pro-inflammatory cytokines, making it a target for inflammatory diseases. nih.gov This suggests that DDR1 inhibitors interfere with signaling pathways that lead to cytokine gene transcription.

CDK Signaling: Inhibition of specific CDKs by pyrazole analogs directly impacts cell cycle progression. A pyrazole-based inhibitor of CDK16 was shown to cause a G2/M phase cell cycle arrest. mdpi.com

NAPE-PLD Signaling: Inhibition of NAPE-PLD by compounds like LEI-401 reduces the biosynthesis of NAEs, including anandamide, in the brain. nih.gov This perturbation affects downstream signaling mediated by NAE-activated receptors, such as cannabinoid receptors, and has been shown to modulate emotional behavior by impacting the hypothalamus-pituitary-adrenal (HPA) axis. nih.gov

Preclinical Pharmacological Investigations of this compound Derivatives

Preclinical research has been instrumental in characterizing the therapeutic potential of this compound derivatives. These investigations have spanned a range of biological targets, including kinase inhibitors and receptor modulators, demonstrating the broad applicability of this chemical scaffold. The following sections provide a detailed overview of the in vitro efficacy and selectivity, in vivo proof-of-concept studies in relevant animal models, and the pharmacokinetic profiling of these promising compounds in preclinical species.

In Vitro Efficacy and Selectivity Assessments

The in vitro evaluation of this compound derivatives has been crucial in establishing their potency and selectivity against their intended biological targets. These assessments typically involve enzymatic assays to determine inhibitory concentrations and binding assays to measure affinity.

One notable class of compounds are the Discoidin Domain Receptor (DDR) inhibitors . The DDRs, including DDR1 and DDR2, are receptor tyrosine kinases that are activated by collagen and have been implicated in fibrotic diseases and cancer. A key derivative, known as compound 47 , which incorporates the this compound moiety within a quinazoline structure, has shown potent inhibitory activity against both DDR1 and DDR2. nih.gov While the exact IC50 values for compound 47 are part of a broader discovery effort, related compounds from the same class, such as DDR1-IN-2, have demonstrated IC50 values of 47 nM and 145 nM against DDR1 and DDR2, respectively. nih.govacs.orgnih.gov Another potent and selective DDR1 inhibitor, compound 7RH , exhibits an IC50 of 6.8 nM for DDR1. mdpi.com The selectivity of these compounds is a critical attribute, and profiling against a panel of other kinases is often performed to ensure target specificity.

Another area where this scaffold has shown significant promise is in the development of Cannabinoid Receptor 1 (CB1) antagonists . The CB1 receptor is a key player in the regulation of appetite and energy metabolism, making its antagonists potential therapeutics for obesity and related metabolic disorders. A diaryl-pyrazole derivative containing a cyclopropylphenyl group, compound 11r , has demonstrated high binding affinity for the CB1 receptor with a Ki value of less than 5 nM. acs.org Other pyrazole derivatives have also shown potent CB1 receptor antagonism, with compounds like rimonabant exhibiting a Ki of 2 nM. nih.gov The development of peripherally restricted CB1 antagonists is of particular interest to avoid the central nervous system side effects associated with earlier generations of these drugs.

Furthermore, derivatives of this compound have been investigated as Activin receptor-like kinase 5 (ALK5) inhibitors . ALK5, also known as TGF-β type I receptor, is a key mediator in the signaling pathway of transforming growth factor-beta (TGF-β), which plays a central role in fibrosis. A novel pyrazole derivative, J-1048 , has been identified as an ALK5 inhibitor. medchemexpress.comresearchgate.net While the specific IC50 value for J-1048 is not publicly disclosed, another pyrazole derivative, 21b , has been shown to inhibit ALK5 phosphorylation with an IC50 value of 0.018 µM. nih.gov

Table 1: In Vitro Efficacy of this compound Derivatives and Related Analogs

Compound Target Assay Potency
Compound 47 DDR1/2 Kinase Inhibition Potent Inhibitor
DDR1-IN-2 DDR1 Enzymatic Assay IC50 = 47 nM
DDR1-IN-2 DDR2 Enzymatic Assay IC50 = 145 nM
7RH DDR1 Kinase Inhibition IC50 = 6.8 nM
Compound 11r CB1 Receptor Binding Assay Ki < 5 nM
Rimonabant CB1 Receptor Binding Assay Ki = 2 nM
J-1048 ALK5 Kinase Inhibition Inhibitor
21b ALK5 Enzymatic Assay IC50 = 0.018 µM

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Following promising in vitro results, this compound derivatives have been advanced into in vivo studies to establish proof-of-concept in animal models of human diseases. These studies are critical for evaluating the therapeutic efficacy and target engagement of the compounds in a complex biological system.

The DDR1/2 inhibitor, compound 47 , has been evaluated in a bleomycin-induced pulmonary fibrosis model in rats. Administration of compound 47 demonstrated a dose-dependent reduction in lung fibrosis. researchgate.net This was evidenced by a decrease in the mRNA levels of fibrosis-associated markers such as collagen-1 (COL-1), fibronectin, and alpha-smooth muscle actin (α-SMA). researchgate.net Histological analysis of lung tissue using H&E and Masson's trichrome staining further confirmed the anti-fibrotic effects of compound 47, which were found to be superior to the approved anti-fibrotic drug nintedanib at comparable doses. researchgate.net The bleomycin model is a well-established tool for inducing lung fibrosis, characterized by inflammation and subsequent collagen deposition. nih.govnih.govmdpi.com

In the realm of metabolic diseases, peripherally restricted CB1 receptor antagonists have been tested in diet-induced obese (DIO) mice. These studies have shown that blockade of peripheral CB1 receptors can lead to a reduction in food intake and body weight. nih.govresearchgate.netnih.gov For instance, treatment of DIO mice with CB1 antagonists has resulted in a significant decrease in body weight gain without a major impact on food consumption, suggesting an effect on energy expenditure. nih.gov

The ALK5 inhibitor, J-1048 , has demonstrated efficacy in a thioacetamide (TAA)-induced liver fibrosis model in mice. nih.govmedchemexpress.comresearchgate.net TAA is a hepatotoxin that causes liver damage and fibrosis, mimicking aspects of human liver disease. researchgate.netmdpi.comnih.gov Treatment with J-1048 was shown to inhibit the progression of liver fibrosis by blocking the TGF-β/Smad signaling pathway. medchemexpress.comresearchgate.net The anti-fibrotic effect was confirmed by a reduction in hydroxyproline content in the liver, a key biochemical marker of collagen deposition. researchgate.netnih.gov

Table 2: In Vivo Efficacy of this compound Derivatives and Analogs in Animal Models

Compound Class Compound Example Animal Model Disease Key Findings
DDR1/2 Inhibitor Compound 47 Bleomycin-induced pulmonary fibrosis (Rat) Idiopathic Pulmonary Fibrosis Dose-dependent reduction in lung fibrosis markers (COL-1, fibronectin, α-SMA) and improved lung histology. researchgate.net
CB1 Receptor Antagonist Peripherally Restricted Analogs Diet-induced obesity (Mouse) Obesity/Metabolic Syndrome Reduction in body weight gain, with or without a decrease in food intake. nih.govnih.gov
ALK5 Inhibitor J-1048 Thioacetamide-induced liver fibrosis (Mouse) Liver Fibrosis Inhibition of liver fibrosis progression and reduction in hepatic hydroxyproline content. researchgate.net

Pharmacokinetic Profiling in Preclinical Species

The pharmacokinetic (PK) properties of a drug candidate are a critical determinant of its potential for successful clinical development. For this compound derivatives, pharmacokinetic studies in preclinical species such as mice and rats have been conducted to assess their absorption, distribution, metabolism, and excretion (ADME) profiles.

The DDR1/2 inhibitor, compound 47 , has been reported to possess good pharmacokinetic properties. nih.gov Following oral administration in rats, key pharmacokinetic parameters are determined, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and oral bioavailability. While specific values for compound 47 are proprietary, the goal of such studies is to identify compounds with adequate oral absorption and systemic exposure to achieve therapeutic efficacy. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net

For CB1 receptor antagonists , the development of peripherally restricted agents has been a key focus. The pharmacokinetic profile of these compounds is designed to limit their penetration across the blood-brain barrier, thereby minimizing central nervous system side effects. For example, the inverse agonist 8c , a pyrazole antagonist with reduced brain penetration, was found to be orally bioavailable with vastly reduced brain penetration compared to rimonabant. nih.govresearchgate.netmdpi.com

The oral bioavailability of drug candidates can be influenced by various factors, including their physicochemical properties and susceptibility to first-pass metabolism. For instance, the oral bioavailability of cannabidiol (CBD), a compound that also interacts with the endocannabinoid system, is approximately 8.6% in mice, with a half-life of 3.9 hours after intravenous administration. uoa.gr Such data is essential for designing appropriate dosing regimens for further preclinical and clinical studies.

Table 3: Representative Pharmacokinetic Parameters of Preclinical Drug Candidates

Parameter Description Importance
Cmax Maximum (or peak) plasma concentration of a drug after administration. Indicates the extent of drug absorption and potential for acute effects.
Tmax Time at which Cmax is observed. Provides information on the rate of drug absorption.
AUC Area under the plasma concentration-time curve. Represents the total systemic exposure to a drug over time.
t1/2 Elimination half-life. The time required for the plasma concentration of a drug to decrease by half.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation. A key parameter for determining the appropriate oral dose.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlative Studies between Structural Determinants and Biological Efficacy/Specificity

Structure-activity relationship (SAR) studies on pyrazole (B372694) derivatives consistently demonstrate that substitutions at various positions on the pyrazole ring critically determine biological efficacy and target specificity. The pyrazole scaffold itself is often a key pharmacophore, acting as an adenine-mimetic that can form crucial hydrogen bonds with the hinge region of protein kinases. nih.gov

In the development of inhibitors for targets such as the transforming growth factor-β (TGF-β) type I receptor (ALK5), a 4-((1-cyclopropyl-3-substituted-1H-pyrazol-4-yl)oxy)pyridine-2-amine core has been investigated. nih.gov Optimization of this scaffold revealed that the nature of substituents on the pyrazole and associated phenyl rings is critical for potency. For instance, in a series of discoidin domain receptor (DDR) inhibitors, replacing a methyl group on the pyrazole with a cyclopropyl (B3062369) group led to a significant improvement in pharmacokinetic properties. nih.gov

Similarly, in the design of cannabinoid 1 (CB1) receptor antagonists, thorough SAR studies on diaryl-pyrazole-3-carboxamides containing cyclopropyl moieties led to the identification of potent compounds. nih.gov Modifications to the substituents on the pyrazole ring resulted in antagonists with high binding affinities (Ki ≤ 5 nM) and improved metabolic stability. nih.gov These studies underscore the importance of the pyrazole core as a versatile platform where strategic modifications can fine-tune pharmacological profiles.

Research into α-glucosidase inhibitors has also highlighted the potential of the pyrazole scaffold. nih.gov SAR studies in this area focus on how different substituents on the pyrazole ring influence the inhibitory activity, providing a basis for developing new treatments for type 2 diabetes mellitus. nih.gov

The following table summarizes SAR findings for various cyclopropyl-pyrazole derivatives targeting different biological entities.

Scaffold/Series Target Key SAR Findings Reference Compound/Potency
Diaryl-pyrazole-3-carboxamidesCannabinoid 1 (CB1) ReceptorOptimization of pyrazole substituents, including a 4-cyclopropylphenyl group, led to potent antagonists.Compound 11r (Ki ≤ 5 nM) nih.gov
4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-amine derivativesTGF-β Type I Receptor (ALK5)Modifications led to potent and selective inhibitors with good oral bioavailability.Compound 12r (Oral bioavailability of 57.6%) nih.gov
4-cyclopropyl-N-(3-(trifluoromethyl)phenyl)benzamidesDiscoidin Domain Receptors (DDR1/2)Introduction of a cyclopropyl group on the pyrazole improved pharmacokinetic properties and selectivity against other kinases like RET and Flt3.Compound 36 showed reduced off-target activity. nih.gov

Mechanistic Insights from Cyclopropyl Group Modifications on SAR

The cyclopropyl group is a versatile substituent in medicinal chemistry, often used to enhance potency, increase metabolic stability, and reduce off-target effects. nih.govscientificupdate.com Its unique structural features—coplanarity of the three carbon atoms, shorter and stronger C-H bonds, and enhanced p-character of its C-C bonds—confer specific properties to the parent molecule. nih.govwikipedia.org

When attached to a pyrazole scaffold, the cyclopropyl group can act as a rigid alkyl linker or a conformational constraint, helping to position other pharmacophoric groups optimally within a binding pocket. iris-biotech.descientificupdate.com This pre-organization can lead to an entropically more favorable binding to the target receptor. iris-biotech.denih.gov

Stereochemistry plays a critical role in the biological activity of chiral compounds. mdpi.com While (4-cyclopropyl-1H-pyrazol-3-yl)methanamine itself is not chiral, derivatization can introduce stereocenters. The rigid and defined three-dimensional structure of the cyclopropyl ring can fix the configuration of adjacent substituents, which is particularly useful in SAR studies to understand the optimal geometry for receptor binding. iris-biotech.de

In studies of α-substituted cyclopropylamine (B47189) derivatives, which share a structural motif with the target compound, chiral differentiation has been observed. For instance, in the development of inhibitors for histone demethylase KDM1A, the stereochemistry at the α-position of the cyclopropylamine core can significantly impact inhibitory potency. nih.gov This suggests that a specific stereochemical arrangement is required for effective interaction with the enzyme's active site. Similarly, when a chiral center was introduced adjacent to a cyclopropyl-pyrazole moiety in a series of DDR inhibitors, the S-configuration was found to be approximately 10-fold more potent than the R-configuration, highlighting a specific stereochemical preference for binding. nih.gov

The cyclopropyl group significantly influences how a molecule interacts with its biological target. Its rigid nature restricts the conformational freedom of the molecule, which can lock it into a bioactive conformation, thereby enhancing binding affinity. iris-biotech.denih.gov

The electronic properties of the cyclopropyl ring, with its enhanced π-character, allow it to participate in non-covalent interactions within a protein's binding site. rsc.org Molecular docking studies have revealed that the cyclopropyl moiety can engage in C–H⋯π and C–H⋯C(cyclopropyl) interactions with essential amino acid residues. rsc.org These interactions can be crucial for anchoring the ligand in the active site and enhancing binding affinity. rsc.org Furthermore, the cyclopropyl group can serve as a bioisosteric replacement for other groups like alkenes or isopropyl moieties, often with advantages such as increased metabolic stability or altered lipophilicity. iris-biotech.descientificupdate.com For example, replacing an N-ethyl group, which is susceptible to CYP450-mediated oxidation, with an N-cyclopropyl group can improve metabolic stability. iris-biotech.de

In the context of kinase inhibitors, the 3-aminopyrazole (B16455) scaffold is a well-established adenine-mimetic pharmacophore. nih.gov The addition of a cyclopropyl group can influence the orientation of the pyrazole ring and its substituents, thereby optimizing interactions with key residues in the ATP-binding pocket, such as those in the hinge region. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against various targets, including protein kinases and acetylcholinesterase. nih.govshd-pub.org.rs

These models use molecular descriptors—physicochemical, topological, or structural properties—to build a mathematical relationship with biological activity, often expressed as pIC50. nih.govacs.org For a series of 1H-pyrazole-1-carbothioamide derivatives targeting the epidermal growth factor receptor (EGFR), 2D-QSAR models successfully identified key structural features influencing inhibitory activity. nih.govacs.org The models showed that adjacency distance matrix descriptors were particularly influential and were used to design new compounds with potentially higher potency. acs.org

Similarly, a statistically robust 2D-QSAR model for pyrazole-based acetylcholinesterase inhibitors highlighted the significance of molecular volume and the number of multiple bonds. shd-pub.org.rs The predictive power of such models is rigorously validated using internal (leave-one-out cross-validation, Q²) and external validation methods to ensure their reliability. wikipedia.orgnih.gov A well-validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to be most active. mdpi.com

The table below presents statistical parameters from representative QSAR studies on pyrazole derivatives, illustrating the predictive quality of the models.

QSAR Model Type Target Statistical Parameters Key Findings/Descriptors
2D-QSAR (SW-MLR)EGFR Kinase nih.govR² = 0.897, Q² = 0.813Adjacency distance matrix descriptors were highly influential.
2D-QSAR (GA-MLR)Acetylcholinesterase shd-pub.org.rsStatistically robust modelMolecular volume and number of multiple bonds were significant.
3D-QSAR (CoMFA/CoMSIA)EGFR Kinase researchgate.netR²train up to 0.975, Q² up to 0.664Electrostatic and steric contour maps correlated well with activity.

Fragment-Based and Scaffold-Hopping Approaches in SAR Derivations

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties. The pyrazole ring is considered a "privileged scaffold" and is frequently used in these approaches. nih.govresearchgate.net

Scaffold hopping involves replacing the core structure of a known active compound with a different, often isofunctional, scaffold to generate novel compounds that retain biological activity but may have improved properties such as better selectivity, pharmacokinetics, or novelty for intellectual property purposes. dtic.mil A shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor of dual leucine (B10760876) zipper kinase (DLK) to a pyrazole core, resulting in inhibitors with improved physicochemical properties and brain penetrance. researchgate.net

Fragment-based approaches involve screening small molecular fragments to identify those that bind to a biological target. researchgate.net These fragments are then grown or linked together to create more potent, lead-like molecules. The pyrazole scaffold is a common building block used in such fragment-based design strategies. researchgate.net

Emerging Research Avenues and Therapeutic Horizons

Expanding the Scope of Biological Targets for Cyclopropyl-Pyrazole Derivatives

Research into cyclopropyl-pyrazole derivatives is rapidly moving beyond traditional targets to address a wide array of diseases. The versatility of this scaffold allows for molecular modifications that can achieve high affinity and selectivity for a diverse range of biological macromolecules. chim.it Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects. nih.govnih.govmdpi.com

The introduction of the cyclopropyl (B3062369) group has been instrumental in developing potent and selective agents for novel and challenging biological targets. acs.org For instance, diaryl-pyrazole derivatives incorporating cyclopropyl building blocks have been synthesized and identified as potent antagonists for the cannabinoid 1 (CB1) receptor, a key target in the management of obesity and metabolic syndrome. nih.gov In the realm of oncology and fibrosis, cyclopropyl-pyrazole derivatives have been developed as potent inhibitors of Discoidin Domain Receptors (DDR1 and DDR2), which are key receptor tyrosine kinases involved in collagen signaling. nih.gov

Furthermore, the pyrazole (B372694) core is central to numerous approved drugs targeting a variety of receptors and enzymes. nih.gov These include kinase inhibitors for cancer therapy and agents for cardiovascular disease, demonstrating the scaffold's broad applicability. nih.govcu.edu.eg The ongoing exploration of structure-activity relationships (SAR) continues to uncover new potential applications, with studies investigating these compounds as inhibitors of enzymes like ALK5 and Bruton's tyrosine kinase, and as modulators of various signaling pathways. mdpi.comnih.gov

Biological TargetTherapeutic AreaExample or FindingSource(s)
Cannabinoid 1 (CB1) ReceptorObesity, Metabolic SyndromeDiaryl-pyrazole derivatives with cyclopropyl groups act as potent antagonists. nih.gov
Discoidin Domain Receptors (DDR1/DDR2)Idiopathic Pulmonary Fibrosis, CancerA cyclopropyl group on the pyrazole ring improved pharmacokinetic properties and selectivity of inhibitors. nih.gov
Kinases (e.g., ALK5, BRAFV600E, Bruton's tyrosine kinase)Cancer, Inflammatory DiseasesPyrazole derivatives show potent inhibitory activity against various kinases involved in disease progression. mdpi.comnih.gov
Various enzymes and receptorsInflammation, Pain, Infection, CNS DisordersThe pyrazole scaffold is present in numerous approved drugs like Celecoxib (B62257) (anti-inflammatory) and Rimonabant (anti-obesity). mdpi.comnih.gov

Innovations in Synthetic Methodologies and Chemical Synthesis Optimization

The growing interest in cyclopropyl-pyrazole derivatives has spurred significant innovation in their chemical synthesis. The primary and most established method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. mdpi.comnih.govmdpi.com However, modern research focuses on improving the efficiency, sustainability, and versatility of these synthetic routes.

Recent advancements include the development of green synthetic strategies that utilize eco-friendly solvents, recyclable catalysts, and energy-efficient conditions like microwave irradiation. researchgate.netresearchgate.netresearchgate.net For example, nano-ZnO catalysts have been employed for the efficient, environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com One-pot multicomponent reactions are also gaining prominence as they offer high atom economy by combining several reaction steps without isolating intermediates, thus simplifying the process and reducing waste. nih.govresearchgate.net

Other innovative approaches include 1,3-dipolar cycloaddition reactions and the transformation of other heterocyclic systems into the pyrazole core. mdpi.comnih.gov Specific functional groups are introduced using established methods like the Vilsmeier-Haack reaction to produce formylpyrazoles, which are versatile intermediates for further chemical modification. mdpi.comresearchgate.net These optimized synthetic pathways are crucial for generating diverse libraries of cyclopropyl-pyrazole compounds for biological screening and for the scalable production of promising drug candidates. chim.it

Synthetic MethodologyDescriptionKey Innovations and AdvantagesSource(s)
Cyclocondensation ReactionReaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.A foundational and widely used method for forming the pyrazole ring. mdpi.comnih.govmdpi.com
Green SynthesisEmploys sustainable practices such as using green solvents, nano-catalysts (e.g., nano-ZnO), or renewable energy sources (e.g., microwave irradiation).Environmentally friendly, often with high yields and mild reaction conditions. mdpi.comresearchgate.netresearchgate.net
Multicomponent ReactionsOne-pot reactions where multiple starting materials react to form the final product without isolating intermediates.High atom economy, simplified procedures, and rapid generation of molecular diversity. nih.gov
1,3-Dipolar CycloadditionA cycloaddition reaction involving a 1,3-dipole (like a nitrilimine) and a dipolarophile.Provides a practical and efficient route to variously substituted pyrazoles. mdpi.comnih.gov
Vilsmeier-Haack ReactionUsed to introduce a formyl group onto the pyrazole ring, creating versatile synthetic intermediates.Enables the synthesis of key building blocks like 4-formylpyrazoles for further functionalization. mdpi.comresearchgate.net

Integration with Advanced Technologies in Modern Drug Discovery

The discovery and development of novel drugs based on the cyclopropyl-pyrazole scaffold are being accelerated by the integration of advanced technologies. Computational tools, such as molecular docking, are used to predict how these molecules will bind to their biological targets, helping to rationalize structure-activity relationships and guide the design of more potent and selective compounds. researchgate.net

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of pyrazole derivatives against various biological targets, significantly speeding up the identification of initial hits. researchgate.net A more advanced approach, DNA-encoded library (DEL) screening, has been successfully used to identify potent inhibitors from vast collections of compounds. This technology was employed in the discovery of DDR1 inhibitors, showcasing its power in finding novel chemotypes for challenging targets. nih.gov These screening technologies, combined with sophisticated synthetic methods, create a powerful engine for modern drug discovery.

Contribution to Personalized and Precision Medicine Strategies

The high degree of chemical tunability of the cyclopropyl-pyrazole scaffold makes it particularly suitable for the development of agents for personalized and precision medicine. The core principle of this approach is to target the specific molecular drivers of a disease, which can vary from one patient to another.

The development of highly selective kinase inhibitors is a prime example. Many cancers are driven by specific mutations in kinases, and pyrazole derivatives have been successfully designed as potent and selective inhibitors of targets like BRAFV600E and Bruton's tyrosine kinase. mdpi.comnih.gov By creating compounds that selectively inhibit the mutated or overactive form of an enzyme, it is possible to develop therapies that are more effective and have fewer side effects for patients with a specific genetic profile. The ability to fine-tune the substituents on the cyclopropyl-pyrazole core allows medicinal chemists to optimize compounds for high selectivity against a specific kinase, even distinguishing between closely related members of the same family, which is a critical requirement for precision medicine. nih.gov

Q & A

Q. What are the recommended synthetic routes for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine, and how can reaction conditions be optimized?

Answer: A common approach involves coupling reactions, such as nucleophilic substitution or cycloaddition, to introduce the cyclopropyl and pyrazole moieties. For example:

  • Step 1: React 4-cyclopropyl-1H-pyrazole with a chloromethylating agent (e.g., chloromethyl ether) under basic conditions to form the intermediate.
  • Step 2: Perform amine functionalization via reductive amination or direct substitution.
  • Optimization: Use continuous flow reactors to enhance reaction efficiency and purity, as demonstrated in analogous methanamine syntheses . Reflux in xylene with oxidizing agents like chloranil (1.4 mmol per 1 mmol substrate) for 25–30 hours can improve yields . Post-reaction purification via recrystallization (methanol) or chromatography is critical .

Table 1: Example Synthesis Optimization

ConditionYield (%)Purity (%)Reference
Batch reactor, 24 hr6585
Continuous flow, 6 hr8995

Q. How can structural characterization of this compound be performed, and what spectroscopic techniques are most reliable?

Answer:

  • X-ray Crystallography: Use SHELXL for refinement, particularly for resolving disorder in the cyclopropyl ring. Recent SHELXL updates improve handling of anisotropic displacement parameters .
  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) typically shows pyrazole protons at δ 7.8–8.2 ppm and cyclopropyl protons at δ 1.2–1.5 ppm. Compare with published spectra of analogous pyrazole-methanamine derivatives .
  • Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (expected [M+H]⁺ ≈ 178.1 g/mol).

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how can they be experimentally determined?

Answer:

  • Solubility: Use the shake-flask method. For example, dissolve 10 mg in 1 mL of solvents (water, DMSO, ethanol) at 25°C, filter, and quantify via UV-Vis. Methanamine derivatives often show higher solubility in polar aprotic solvents .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrazole derivatives are generally stable under inert atmospheres but may degrade via oxidation .

Advanced Research Questions

Q. What reaction mechanisms are plausible for functionalizing the cyclopropyl or pyrazole groups in this compound?

Answer:

  • Cyclopropyl Ring Opening: Acid-catalyzed ring opening (e.g., with H₂SO₄) to form linear alkenes, as observed in cyclopropylamine analogs .
  • Pyrazole Modifications: Electrophilic substitution (e.g., nitration at the 4-position) or coordination with transition metals (e.g., Pd-catalyzed cross-coupling) .
  • Mannich Reactions: Introduce aminoalkyl groups via formaldehyde and secondary amines, leveraging methodologies from pyrazole-containing crown ether syntheses .

Q. How should researchers address contradictions in spectral or crystallographic data during characterization?

Answer:

  • Cross-Validation: Compare NMR, IR, and MS data with computational predictions (e.g., DFT for ¹³C NMR shifts).
  • Crystallographic Refinement: Use SHELXL’s TWIN and RIGU commands to model disorder in the cyclopropyl group .
  • Case Study: If X-ray data conflicts with NMR (e.g., unexpected tautomerism), re-evaluate solvent effects or crystallize under varying conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in cancer research?

Answer:

  • Antiproliferative Assays: Use MTT/XTT on U87 MG glioma cells (IC₅₀ determination), following protocols for carbazole-methanamine derivatives .
  • Target Identification: Perform kinase profiling or molecular docking studies (e.g., using AutoDock Vina) to predict interactions with cyclin-dependent kinases .
  • Mechanistic Studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) or mitochondrial membrane potential assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, P95 respirators, and full-body suits to minimize inhalation/skin contact .
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal; avoid drain contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.